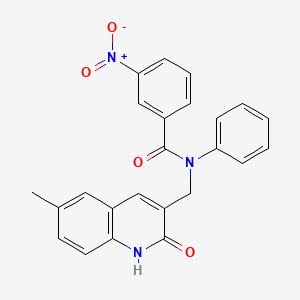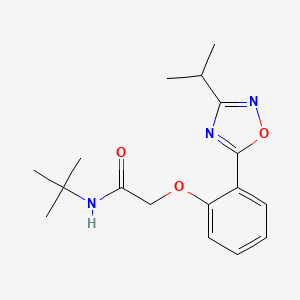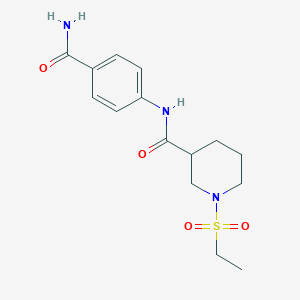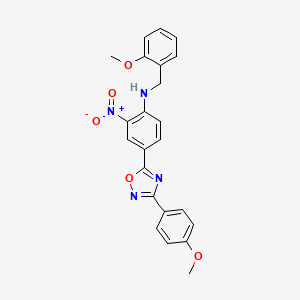
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide, also known as HMQN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. HMQN belongs to the class of quinoline derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer progression. It has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are key factors in the development of many diseases. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide has also been shown to inhibit the activity of various enzymes that are involved in cancer cell growth and survival. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide is its wide range of pharmacological properties, which make it a promising therapeutic agent for the treatment of various diseases. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide has also been shown to have low toxicity and high bioavailability, which are important factors for the development of drugs. However, one of the limitations of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide. One area of research is the development of more efficient synthesis methods that can yield higher purity and higher yield of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide. Another area of research is the investigation of the mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide, which can help to identify new targets for drug development. Additionally, the efficacy of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide in the treatment of various diseases, including cancer and Alzheimer's disease, needs to be further investigated in clinical trials. Finally, the development of new formulations of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide that can improve its solubility and bioavailability is an important area of research.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide involves the reaction of 2-hydroxy-6-methylquinoline with N-phenyl-3-nitrobenzamide in the presence of a catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to form the final product. The synthesis method has been optimized to yield high purity and high yield of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide has been tested in vitro and in vivo for its ability to inhibit cancer cell growth and induce apoptosis. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitro-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-16-10-11-22-18(12-16)13-19(23(28)25-22)15-26(20-7-3-2-4-8-20)24(29)17-6-5-9-21(14-17)27(30)31/h2-14H,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDPCXMNGLRZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxy-5-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714948.png)


![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7714977.png)


![N-(3-acetylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide](/img/structure/B7715016.png)
![4-[1-(naphthalene-2-sulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7715031.png)




